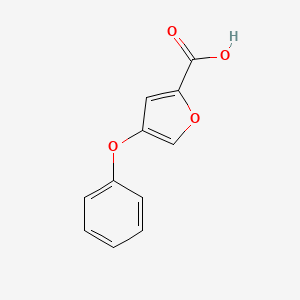

4-Phenoxy-2-furoic acid

Description

Overview of Furan-2-Carboxylic Acid Derivatives in Contemporary Chemical Research

Furan-2-carboxylic acid, also known as 2-furoic acid, and its derivatives are a class of organic compounds characterized by a furan (B31954) ring substituted with a carboxylic acid group at the second position. solubilityofthings.comdrugbank.com These compounds are not merely academic curiosities; they are pivotal building blocks in the synthesis of a wide array of functional molecules. solubilityofthings.com In contemporary chemical research, furan-2-carboxylic acid derivatives are investigated for their versatile reactivity and potential applications across various domains.

Researchers are actively exploring the use of these derivatives in the development of new pharmaceuticals, agrochemicals, and advanced materials. solubilityofthings.com For instance, certain derivatives have been studied for their potential in creating innovative agrochemicals aimed at enhancing crop protection. solubilityofthings.com The inherent biodegradability of some furan-based compounds, owing to their potential plant-based origins, aligns with the growing emphasis on sustainable chemistry. solubilityofthings.com

Furthermore, the chemical versatility of furan-2-carboxylic acid allows it to undergo various transformations, such as esterification and amidation, making it a valuable precursor in organic synthesis. solubilityofthings.com Recent studies have highlighted the role of furan-2-carboxylic acid derivatives in medicinal chemistry, with investigations into their potential as antifungal agents and for the treatment of conditions like type 2 diabetes mellitus. nih.govnih.gov For example, a study focused on the natural furanoid compound 2-heptyl-5-hexylfuran-3-carboxylic acid and its derivatives, revealing that some exhibit significant inhibitory effects against plant pathogens. nih.gov Another research effort identified a furan-2-carboxylic acid derivative, 10v, as a promising candidate for treating type 2 diabetes due to its ability to ameliorate hyperglycemia. nih.gov

Significance of Furan Ring Systems in Organic Synthesis and Heterocyclic Compound Development

The furan ring is a five-membered aromatic heterocycle containing one oxygen atom. numberanalytics.com Its unique electronic structure and reactivity make it an exceptionally valuable synthon in organic synthesis. acs.org Furans can participate in a wide range of chemical reactions, including electrophilic substitutions, cycloadditions, and metal-catalyzed couplings, which allows for the construction of complex molecular architectures. acs.orgnumberanalytics.com

One of the key attributes of the furan ring is its ability to act as a diene in Diels-Alder reactions, facilitating the formation of bicyclic structures that are precursors to many natural products and other complex molecules. acs.org The oxidation of furans can lead to the formation of valuable synthetic intermediates like 1,4-dicarbonyl compounds, carboxylic acids, and pyranones. researchgate.net

The versatility of the furan nucleus makes it a cornerstone in the synthesis of a diverse array of heterocyclic compounds. numberanalytics.com Its ability to be transformed into other ring systems, such as five-, six-, and seven-membered rings, further underscores its importance in the development of novel molecular frameworks. acs.org This adaptability has been leveraged in the total synthesis of numerous natural products, including terpenoids and alkaloids. numberanalytics.com

Contextualization of Phenoxy-Substituted Furoic Acids within Advanced Chemical and Biological Research

The introduction of a phenoxy group onto the furoic acid scaffold gives rise to phenoxy-substituted furoic acids, a subclass of compounds with distinct properties and research interest. The phenoxy moiety can significantly influence the electronic and steric characteristics of the furoic acid, thereby modulating its reactivity and biological activity.

Research into phenoxy-substituted furoic acids has spanned various areas. For example, compounds like 5-[(4-isopropylphenoxy)methyl]-2-furoic acid and 5-[(3-nitrophenoxy)methyl]-2-furoic acid have been synthesized and studied. aksci.com The synthesis of such derivatives often involves the coupling of a substituted phenol (B47542) with a functionalized furoic acid. researchgate.net

In the realm of biological research, phenoxy-substituted furoic acids and related structures have been investigated for their potential pharmacological activities. Studies on analogous structures, such as 2-arylidene-4-(4-phenoxy-phenyl)but-3-en-4-olides, have revealed anti-inflammatory and antimicrobial properties. researchgate.net This suggests that the phenoxy-substituted furan nucleus can serve as a valuable scaffold for the design of new therapeutic agents. The specific placement of the phenoxy group, as in 4-Phenoxy-2-furoic acid, is a critical design element that can fine-tune the molecule's interaction with biological targets.

Chemical Properties and Data of Furan Derivatives

The following tables provide a summary of key chemical data for this compound and related furan derivatives, illustrating the variations in their physical and chemical properties.

Table 1: Chemical and Physical Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 2-Furoic acid | C₅H₄O₃ | 112.08 nih.gov | 133.5 nih.gov |

| 4-Phenyl-2-furoic acid | C₁₁H₈O₃ | 188.183 chemsynthesis.com | Not available |

| 5-(4-chlorophenyl)-2-furoic acid | Not available | Not available | 198-201 chemsrc.com |

| 5-Ethyl-furan-2-carboxylic acid | C₇H₈O₃ | 140.14 biosynth.com | 92 biosynth.com |

| 5-Phenoxy-2-furoic acid | Not available | Not available | Not available |

Table 2: Additional Identifiers for Furan Derivatives

| Compound Name | CAS Number |

| 2-Furoic acid | 88-14-2 nih.gov |

| 5-Ethyl-furan-2-carboxylic acid | 56311-37-6 biosynth.com |

| 5-(4-chlorophenyl)-2-furoic acid | 41019-45-8 chemsrc.com |

| 5-[(4-aminophenoxy)methyl]-2-furoic acid | 1184060-24-9 fluorochem.co.uk |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-phenoxyfuran-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O4/c12-11(13)10-6-9(7-14-10)15-8-4-2-1-3-5-8/h1-7H,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APSCPDDQKUPMCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=COC(=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101302246 | |

| Record name | 4-Phenoxy-2-furancarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101302246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914637-32-4 | |

| Record name | 4-Phenoxy-2-furancarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=914637-32-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Phenoxy-2-furancarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101302246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Phenoxy 2 Furoic Acid

Established Synthetic Pathways for Furoic Acid Analogues

Traditional synthetic strategies for creating substituted furoic acids often rely on classical organic reactions adapted for heterocyclic systems. These pathways provide a foundational understanding for the targeted synthesis of 4-phenoxy-2-furoic acid.

Nucleophilic aromatic substitution (SNAr) is a viable, albeit less common, pathway for introducing phenoxy groups onto a furan (B31954) ring. evitachem.comyoutube.com For this reaction to proceed, the furan ring must be "activated" by the presence of strong electron-withdrawing groups, which stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. In furan systems, a nitro group (-NO₂) is a powerful activating group. chempap.org

By analogy, a potential synthesis for this compound could start with a precursor like 4-halo-5-nitro-2-furoic acid. In this hypothetical precursor, the nitro group at the 5-position would activate the furan ring, making the carbon at the 4-position susceptible to attack by a nucleophile, such as sodium phenoxide. The halogen atom would serve as the leaving group. The reaction sequence would involve the attack of the phenoxide ion, displacement of the halide, and subsequent (if desired) reduction or removal of the activating nitro group. The reactivity in such substitutions is highly dependent on the nature and position of both the leaving group and the activating group. chempap.org

Table 1: Hypothetical Nucleophilic Substitution for Phenoxy Furoic Acid Synthesis

| Precursor Example | Nucleophile | Proposed Intermediate Product |

| Methyl 4-chloro-5-nitro-2-furoate | Sodium Phenoxide | Methyl 4-phenoxy-5-nitro-2-furoate |

| 4-Bromo-5-nitro-2-furoic acid | Potassium Phenoxide | 4-Phenoxy-5-nitro-2-furoic acid |

| Methyl 4-bromo-2-furoate | Sodium Phenoxide | Methyl 4-phenoxy-2-furoate (requires harsher conditions) |

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling, which couples an organoboron species with an organohalide, is particularly powerful for creating biaryl structures and could be applied by analogy to synthesize aryl-furan systems. mdpi.comnih.govresearchgate.net

While the Ullmann condensation is more traditional for forming the C-O ether linkage in this compound, the Suzuki coupling provides a robust analogy for introducing aryl substituents onto the furan core. bohrium.com For instance, a bromo-furan-carboxylic acid ester could be coupled with an arylboronic acid in the presence of a palladium catalyst and a base to yield an aryl-substituted furan ester. mdpi.comscielo.br Subsequent hydrolysis would provide the target acid. A significant development in this area is the decarboxylative cross-coupling reaction, where the carboxylic acid group itself is replaced by an aryl group, offering unique regiochemical control. acs.orgresearchgate.net

Table 2: Analogous Suzuki-Miyaura Reactions for Aryl-Furan Synthesis

| Furan Substrate | Coupling Partner | Catalyst System (Typical) | Product Type |

| Methyl 4-bromo-2-furoate | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Methyl 4-phenyl-2-furoate |

| 3-Iodo-2-(methylthio)benzo[b]furan | Arylboronic acids | Pd(OAc)₂, PPh₃, K₂CO₃ | 3-Aryl-2-(methylthio)benzo[b]furan scielo.br |

| 2-Furoic Acid | Phenyl bromide | Pd[P(t-Bu)₃]₂, Cs₂CO₃ | 2-Phenylfuran (via decarboxylation) acs.org |

In many multi-step syntheses involving furoic acids, the carboxylic acid functional group must be temporarily protected to prevent it from interfering with subsequent reaction steps. acs.orgresearchgate.net The most common protecting group strategy is esterification. The furoic acid is converted to an ester, typically a methyl or ethyl ester, through Fischer esterification (reaction with an alcohol in the presence of an acid catalyst) or by reaction with an alkyl halide. acs.org

After the desired modifications are made to the furan ring (e.g., halogenation, coupling, substitution), the ester is cleaved to regenerate the carboxylic acid. This final step is typically achieved through saponification—hydrolysis under basic conditions (e.g., using sodium hydroxide), followed by an acidic workup to protonate the carboxylate salt. google.com This esterification-saponification sequence is a fundamental tactic in the synthesis of complex furoic acid derivatives, ensuring that the sensitive carboxylic acid is preserved throughout the synthesis. acs.orgresearchgate.net For example, the synthesis of 2,5-furandicarboxylic acid can involve the esterification of 5-bromo-furoic acid, followed by a palladium-catalyzed carbonylation and subsequent hydrolysis of the resulting diester. acs.orgresearchgate.net

Cross-Coupling Strategies, including Suzuki Coupling, in the Synthesis of Aryl-Substituted Furan Carboxylic Acids (by analogy)

Development of Novel Synthetic Routes

Recent advances in organic synthesis have introduced more efficient, selective, and sustainable methods for preparing furan derivatives, which are applicable to the synthesis of this compound.

Modern catalytic methods offer significant advantages over stoichiometric reactions, including milder conditions and higher efficiency. The synthesis of the furoic acid core itself is often achieved through the catalytic oxidation of furfural, a readily available platform chemical derived from biomass. magtech.com.cnwikipedia.org Various catalytic systems, including those based on silver mdpi.com or manganese rsc.org, have been developed for this transformation.

Furthermore, transition-metal catalysis is instrumental in functionalizing the furan ring. Palladium-catalyzed reactions, such as the Heck and Suzuki couplings, are effective for introducing substituents. mdpi.com Gold catalysis has also emerged as a powerful tool for constructing the furan ring itself through the cyclization of substrates like (Z)-enynols under mild conditions. beilstein-journals.org Another key catalytic step is carbonylation, where a carbon monoxide (CO) molecule is inserted to form a carboxylic acid or ester. For example, an ethyl 5-bromo-furan-2-carboxylate can be converted to a diester via palladium-catalyzed carbonylation, a key step in transforming C5 platform chemicals into C6 derivatives. acs.org

Table 3: Examples of Modern Catalytic Methods for Furoic Acid Derivatives

| Reaction Type | Catalyst Example | Substrate | Product | Source |

| Oxidation | Ag₂O/CuO | Furfural | Furoic Acid | mdpi.com |

| Oxidation | PNP pincer Mn complex | Furfuryl alcohol | Furoic Acid | rsc.org |

| Carbonylation | Palladium catalyst | Ethyl 5-bromo-furan-2-carboxylate | Diethyl 2,5-furandicarboxylate | acs.org |

| Cycloisomerization | Gold catalyst | (Z)-2-en-4-yn-1-ol | Substituted Furan | beilstein-journals.org |

Advanced functionalization methods provide sophisticated tools for modifying furan rings with high precision. One such strategy is the multicomponent reaction (MCR), where three or more reactants combine in a one-pot synthesis to rapidly build molecular complexity. nih.govtubitak.gov.tr This approach allows for the efficient construction of highly functionalized furans from simple, acyclic starting materials, offering an attractive alternative to multi-step linear syntheses.

Another advanced technique is the palladium-catalyzed decarboxylative cross-coupling. In this reaction, a carboxylic acid functional group on the furan ring acts as a leaving group and is replaced by another substituent, such as an aryl group from an aryl halide. acs.orgresearchgate.net This method provides access to aryl-substituted furans that can be difficult to obtain through other means and offers excellent regiochemical control, complementing direct C-H functionalization strategies. These cutting-edge methods represent the forefront of furan chemistry, enabling the synthesis of complex targets with greater efficiency and elegance.

Catalytic Approaches in the Preparation of Furoic Acid Derivatives

Optimization of Synthetic Conditions and Reaction Yields

The synthesis of this compound, a molecule with potential applications in various chemical fields, requires careful optimization of reaction conditions to ensure high yields and purity. The key chemical transformation is the formation of an ether linkage between a phenol (B47542) and the furan-2-carboxylic acid backbone at the C4 position. This is typically achieved through a nucleophilic aromatic substitution or a copper-catalyzed cross-coupling reaction, such as the Ullmann condensation. The optimization of these synthetic routes involves a systematic exploration of reagents and reaction environments.

Exploration of Diverse Reagents and Reaction Environments

The successful synthesis of this compound is highly dependent on the choice of starting materials, catalysts, bases, and solvents. A common approach would involve the reaction of a 4-halo-2-furoic acid derivative with phenol.

Reagents and Catalysts:

The Ullmann condensation is a classic method for forming aryl ethers and typically employs a copper catalyst. wikipedia.org Traditional approaches used stoichiometric amounts of copper powder at high temperatures. wikipedia.org Modern methods have improved upon this by using catalytic amounts of soluble copper salts, such as copper(I) iodide (CuI) or copper(I) bromide (CuBr), often in combination with a ligand. organic-chemistry.orgnumberanalytics.com Ligands such as diamines (e.g., ethylenediamine, phenanthroline) or amino acids can stabilize the copper catalyst and facilitate the reaction, often allowing for milder reaction conditions. numberanalytics.com

For a nucleophilic aromatic substitution (SNAr) pathway, the furan ring must be activated by electron-withdrawing groups. wikipedia.orgmasterorganicchemistry.com The carboxylic acid group at the C2 position provides some activation, but the reaction may still require forcing conditions without a catalyst. The choice of the halogen at the C4 position is also crucial, with iodides generally being more reactive than chlorides. wikipedia.org

Bases and Solvents:

A base is typically required to deprotonate the phenol, forming the more nucleophilic phenoxide. Common bases include potassium carbonate (K2CO3), cesium carbonate (Cs2CO3), or potassium hydroxide (B78521) (KOH). wikipedia.orgmdpi.com The choice of base can significantly impact the reaction rate and yield.

The reaction environment, dictated by the solvent, is another critical parameter. High-boiling polar aprotic solvents are frequently used for these types of coupling reactions. wikipedia.org Examples include N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and N-methyl-2-pyrrolidone (NMP). wikipedia.orgmdpi.com These solvents help to dissolve the reactants and facilitate the high temperatures often required for the reaction to proceed to completion. wikipedia.org In some cases, the use of a high-boiling hydrocarbon solvent like tetralin has been reported for similar transformations. chemicalbook.com

The table below summarizes the potential reagents and conditions that could be explored for the optimization of this compound synthesis based on analogous reactions.

Table 1: Exploration of Reagents and Reaction Environments for the Synthesis of this compound

| Parameter | Options | Rationale/Considerations |

| Furan Substrate | 4-iodo-2-furoic acid ester, 4-bromo-2-furoic acid ester | Iodides are typically more reactive than bromides in copper-catalyzed couplings. Esters may be preferred to avoid side reactions with the carboxylic acid. |

| Phenolic Reagent | Phenol | The primary nucleophile for forming the phenoxy ether linkage. |

| Copper Catalyst | CuI, CuBr, Copper powder | Cu(I) salts are generally more effective than copper metal. Ligands can improve catalyst performance. wikipedia.orgorganic-chemistry.org |

| Ligand | Phenanthroline, L-proline, N,N'-dimethylethylenediamine | Ligands can increase the solubility and reactivity of the copper catalyst, allowing for lower reaction temperatures. numberanalytics.com |

| Base | K2CO3, Cs2CO3, K3PO4, KOH | The base deprotonates the phenol. Cs2CO3 is often highly effective but more expensive. mdpi.com |

| Solvent | DMF, DMSO, NMP, Dioxane | High-boiling polar aprotic solvents are typically used to achieve the necessary reaction temperatures. wikipedia.org |

| Temperature | 100-210 °C | Higher temperatures are often required, especially for less reactive aryl halides. wikipedia.org |

Chemical Reactivity and Transformation Mechanisms of 4 Phenoxy 2 Furoic Acid

Comprehensive Analysis of Reaction Types Involving the Furan (B31954) Ring and Associated Functional Groups

The furan ring in 4-phenoxy-2-furoic acid, along with its carboxylic acid and phenoxy functional groups, can undergo a variety of chemical reactions, including electrophilic substitution, oxidation, reduction, and functionalization of the carboxyl group.

The furan ring is inherently electron-rich and thus more reactive towards electrophilic aromatic substitution than benzene. The oxygen heteroatom donates electron density to the ring, preferentially activating the C2 and C5 positions for electrophilic attack. In this compound, the C2 position is occupied by a carboxylic acid group, and the C4 position holds the phenoxy group, leaving the C3 and C5 positions as potential sites for substitution.

The reactivity of the ring is modulated by the electronic effects of these substituents. The carboxylic acid group at C2 is an electron-withdrawing group (EWG), which deactivates the furan ring towards electrophilic attack. Conversely, the phenoxy group at C4, through the ether oxygen, is an electron-donating group (EDG) that activates the ring. For electrophilic substitution reactions such as halogenation, nitration, or sulfonylation, the directing effects of these competing groups determine the regiochemical outcome. Generally, in furans that have an electron-withdrawing group at the C2 position, electrophilic substitution, such as bromination, is directed to the C5 position. The electron-donating phenoxy group at C4 would further enhance the electron density at the adjacent C5 position, making it the most probable site for electrophilic attack.

Table 1: Predicted Electrophilic Substitution Reactions of this compound

| Reaction Type | Reagent | Predicted Product | Rationale |

|---|---|---|---|

| Bromination | Br₂ in Dioxane | 5-Bromo-4-phenoxy-2-furoic acid | The -COOH group at C2 directs substitution to C5. The activating -OPh group at C4 also directs to C5. |

| Nitration | Acetyl nitrate (B79036) (mild) | 5-Nitro-4-phenoxy-2-furoic acid | Mild nitrating agent is required due to the sensitivity of the furan ring. Substitution is expected at the activated C5 position. |

| Sulfonation | Pyridine-SO₃ complex | this compound-5-sulfonic acid | Common reagent for sulfonating sensitive furans, with substitution anticipated at C5. |

The furan ring is sensitive to oxidation and can undergo ring-opening reactions, particularly under strong oxidizing conditions. The oxidation of furan derivatives often proceeds through an endoperoxide intermediate, which can rearrange to form 1,4-dicarbonyl compounds. For substituted furans, the reaction can lead to products like maleic acid or its derivatives.

In the case of this compound, oxidation could potentially lead to several outcomes depending on the reagent and conditions. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or nitric acid are likely to cause oxidative cleavage of the furan ring. For instance, the oxidation of other substituted furoic acids has been shown to result in ring-opened structures. Milder oxidation, perhaps through photosensitized oxygenation, might form an endoperoxide that could be isolated or transformed into other functionalized products. The phenoxy group is generally stable to oxidation, but under harsh conditions, it could also be susceptible to degradation.

Table 2: Potential Oxidation Pathways for this compound

| Oxidizing Agent | Potential Product(s) | Remarks |

|---|---|---|

| KMnO₄ / HNO₃ | Ring-opened dicarboxylic acids | Strong oxidation typically leads to the cleavage of the furan ring. |

| O₂ / Catalysts (e.g., Mn(III)/Co(II)) | 1,4-Dicarbonyl intermediates | Catalytic oxidation can lead to ring-opening to form dicarbonyl species. |

| m-CPBA, H₂O₂ | Ring-opened products | Peroxy acids are known to cause ring opening in furan systems. |

The carboxylic acid functional group of this compound can be selectively reduced to a primary alcohol or an aldehyde. This transformation typically requires strong reducing agents, as carboxylic acids are less reactive than their corresponding esters or ketones. The furan ring itself can also be reduced (hydrogenated) under different conditions, typically with catalytic hydrogenation.

Reduction of the carboxylic acid to the corresponding primary alcohol, (4-phenoxyphenyl)furan-2-ylmethanol, can be achieved using powerful hydride reagents such as lithium aluminum hydride (LiAlH₄). The reaction is typically performed in an anhydrous ether solvent, followed by an aqueous workup. Alternatively, borane (B79455) (BH₃) complexes, such as BH₃-THF, are also effective for this transformation.

Under different conditions, specifically catalytic hydrogenation over a palladium (Pd) catalyst, the furan ring can be reduced to a tetrahydrofuran (B95107) ring. This would convert this compound into tetrahydro-4-phenoxy-2-furoic acid. The choice of reducing agent and reaction conditions allows for selective transformation of either the carboxylic acid or the furan ring.

Table 3: Reduction Reactions of this compound

| Reagent(s) | Target Functional Group | Product |

|---|---|---|

| 1. LiAlH₄ / THF; 2. H₃O⁺ | Carboxylic Acid | (4-Phenoxyphenyl)furan-2-ylmethanol |

| 1. BH₃·THF; 2. H₃O⁺ | Carboxylic Acid | (4-Phenoxyphenyl)furan-2-ylmethanol |

| H₂ / Pd-C | Furan Ring | Tetrahydro-4-phenoxy-2-furoic acid |

As a carboxylic acid, this compound readily undergoes esterification and amidation. These reactions involve the activation of the carboxyl group followed by nucleophilic attack by an alcohol or an amine, respectively.

Esterification can be achieved through Fischer esterification, which involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid. However, given the acid-sensitive nature of the furan ring, milder methods are often preferred. These include reacting the carboxylic acid with an alcohol in the presence of a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC).

Similarly, amides can be synthesized by reacting this compound with a primary or secondary amine. This transformation is also commonly facilitated by coupling agents like DCC or other carbodiimides to form an activated intermediate that is then readily attacked by the amine.

Table 4: Ester and Amide Formation from this compound

| Reaction | Reagents | Product Type |

|---|---|---|

| Esterification | R-OH, DCC, DMAP | 4-Phenoxy-2-furoate ester |

| Amidation | R₁R₂NH, DCC | this compound amide |

Reduction Reactions, specifically the Conversion of Carboxylic Acid to Alcohols or Aldehydes

Mechanistic Investigations into Chemical Reactivity

The reactivity of this compound is a direct consequence of its electronic structure and the aromatic character of the furan ring.

Furan is an aromatic heterocycle because it is cyclic, planar, and possesses 6 π-electrons (four from the carbon atoms and two from an oxygen lone pair), satisfying Hückel's rule. However, its resonance energy is significantly lower than that of benzene, indicating a less stable, and therefore more reactive, aromatic system.

The key to furan's reactivity is the role of the oxygen atom. One of its lone pairs is delocalized into the π-system, which increases the electron density on the ring carbons, particularly at the C2 and C5 positions. This makes the furan ring highly susceptible to attack by electrophiles.

In this compound, this inherent reactivity is modulated by two opposing forces:

**Electron-Withdrawing Grou

Catalysis Mechanisms in Furoic Acid Ester Hydrolysis (by analogy)

The hydrolysis of esters of furoic acid, a structural analog of this compound, provides insight into the catalytic mechanisms applicable to this class of compounds. The reaction can be catalyzed by either acid or base.

Under acidic conditions, the hydrolysis of esters like ethyl ethanoate proceeds by heating the ester under reflux with a dilute acid, such as hydrochloric or sulfuric acid. chemguide.co.ukchemguide.co.uk The reaction is reversible, and an excess of water is used to drive the equilibrium towards the products: a carboxylic acid and an alcohol. chemguide.co.ukchemguide.co.uk The mechanism involves the protonation of the carbonyl oxygen of the ester by a hydroxonium ion (H₃O⁺), which increases the electrophilicity of the carbonyl carbon. chemguide.co.ukyoutube.com A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. youtube.comchemistrysteps.com Subsequent proton transfer and elimination of an alcohol molecule regenerates the catalyst and yields the carboxylic acid. chemguide.co.uk

Kinetic studies on the hydrolysis of phenyl esters of α-furoic acid in 5% aqueous acetonitrile (B52724) reveal that the reaction is catalyzed by various species, including hydroxide (B78521) ions and other nucleophiles like benzimidazole. researchgate.netasianpubs.org The data from these studies indicate a strong nucleophilic attack on the carbonyl carbon, occurring in an early and asymmetric transition state. researchgate.netasianpubs.org The bond-breaking step involving the leaving group is not significant in the rate-determining step of the reaction. researchgate.netasianpubs.org

Table 1: Kinetic Data for the Hydrolysis of Phenyl Esters of α-Furoic Acid This interactive table summarizes key kinetic parameters from hydrolysis studies.

| Parameter | Value | Description | Reference |

|---|---|---|---|

| Brønsted β (Attacking Nucleophiles) | 0.25 | Indicates the sensitivity of the reaction rate to the basicity of the attacking nucleophile. | researchgate.netasianpubs.org |

| Brønsted β (Leaving Groups) | -0.25 | Indicates the sensitivity of the reaction rate to the pKa of the leaving group. | researchgate.netasianpubs.org |

| Hammett ρ (OH⁻ Hydrolysis) | +0.84 | A positive value indicates that the reaction is facilitated by electron-withdrawing substituents on the phenyl ring of the leaving group. | researchgate.netasianpubs.org |

Strategic Derivatization and Synthetic Utility

This compound serves as a valuable starting material for the synthesis of more complex molecules with tailored properties.

Synthesis of Halogenated Phenoxy-Furan Compounds with Altered Reactivity Profiles

The introduction of halogen atoms onto the phenoxy-furan scaffold can significantly alter the compound's reactivity, primarily due to the electronegativity and size of the halogens. mdpi.com Halogenation can render the molecule more susceptible to nucleophilic substitution or other transformations. rsc.org For instance, bromine atoms are generally more reactive and are lost more easily from a molecule compared to chlorine atoms. nih.gov

While direct halogenation of this compound is not extensively detailed, analogous syntheses provide viable routes. For example, 3,4-dihalo-5-hydroxy-2(5H)-furanones are highly reactive molecules due to the presence of a carbonyl group, a double bond, and two labile halogen atoms. mdpi.com These furanones can react with substituted phenols to yield phenoxy derivatives. mdpi.com Furthermore, the hydroxyl group on these furanones can be halogenated using reagents like thionyl chloride (for chlorination) or phosphorus tribromide (for bromination). mdpi.com Another approach involves the reaction of a lithiated precursor, such as 4-(4′-trifluoromethyl-tetrafluorophenoxy)-tetrafluorophenyllithium, with elemental halogens (Cl₂, Br₂, I₂) to produce the corresponding halogenated aromatic compounds. researchgate.net

The altered reactivity of these halogenated compounds makes them useful intermediates. The presence of bromine and chlorine on a phenoxy-tetrahydrofuran structure, for example, is noted to contribute to its unique chemical properties and potential biological interactions. cymitquimica.com

Incorporation into Complex Molecular Frameworks, such as Quinolines and Diverse Heterocycles

The furan ring system is a key building block in the synthesis of a wide array of heterocyclic compounds. derpharmachemica.comintermediateorgchemistry.co.uk this compound and its derivatives can be strategically employed to construct complex molecular architectures, most notably quinoline-based structures.

One established method for creating such frameworks is the synthesis of 2-(furan-2-yl)-4-phenoxyquinolines. derpharmachemica.com The general approach often involves the condensation of a furan-containing precursor with other reagents to build the quinoline (B57606) core. For example, 5-aryl-3-[(2-chloroquinolin-3-yl)methylene] furan-2(3H)-ones have been synthesized by condensing 2-chloroquinoline-3-carboxaldehydes with 3-(substituted benzoyl)propionic acids. researchgate.net Similarly, quinoline-based butenolides (furanones) and their nitrogen analogs (pyrrolones) have been prepared from 3-aroylpropionic acids and substituted 2-chloroquinolin-3-carbaldehydes. nih.gov

The synthesis of 4-phenoxyquinoline compounds can be achieved by condensing a 4-haloquinoline with a substituted phenol (B47542). google.com This reaction can be sluggish but is effectively catalyzed by 4-dialkylaminopyridines, which significantly shortens reaction times. google.com A series of novel 4-(2-fluorophenoxy)quinoline derivatives bearing a 4-oxo-1,4-dihydrocinnoline-3-carboxamide moiety were synthesized and identified as potent c-Met kinase inhibitors, highlighting the pharmaceutical relevance of these complex frameworks. nih.gov

Beyond quinolines, the furan nucleus is integral to a variety of other heterocycles. Furanones derived from β-aroylpropionic acids are crucial starting materials for building five-membered heterocycles like pyrrolones, oxadiazoles, and triazoles. researchgate.net Furthermore, furoic acids themselves can act as dienes in Diels-Alder reactions with dienophiles to produce versatile carbocyclic products, demonstrating another pathway for incorporation into complex systems. rsc.org

Table 2: Examples of Heterocycles Synthesized from Furan Precursors This interactive table provides examples of complex molecules synthesized using furan-based starting materials.

| Precursor(s) | Resulting Heterocycle | Synthetic Method | Reference |

|---|---|---|---|

| 2-Chloroquinoline-3-carboxaldehydes, 3-Aroylpropionic acids | Quinoline-based furan-2(3H)-ones | Condensation | researchgate.netnih.gov |

| 4-Haloquinoline, Substituted phenol | 4-Phenoxyquinoline | Nucleophilic aromatic substitution (catalyzed by 4-dialkylaminopyridine) | google.com |

| 2-Azidobenzaldehydes, Dialkyl acetylenedicarboxylate, Isocyanides | Furan-fused quinolines | Three-component reaction followed by Staudinger and aza-Wittig cyclization | mdpi.com |

| 2-Furoic acids, Maleimide dienophiles | Carbocyclic adducts | Diels-Alder cycloaddition | rsc.org |

| 4-chloro-7-quinoline, 4-fluorophenol | 4-(4-fluorophenoxy)-7-chloroquinoline | Nucleophilic substitution | google.com |

Advanced Derivatives and Analogues of 4 Phenoxy 2 Furoic Acid

Synthesis and Detailed Characterization of Substituted Phenoxy-Furoic Acids

The synthesis of substituted phenoxy-furoic acids involves targeted modifications of the phenoxy group. These substitutions are crucial for creating structural diversity, which can influence the molecule's physicochemical properties and interactions with biological systems.

The introduction of halogens (Fluorine, Chlorine, Bromine) onto the phenoxy ring of 4-phenoxy-2-furoic acid is a key strategy for creating structural analogues. Halogenation can significantly alter electronic properties, lipophilicity, and metabolic stability. The synthesis of these derivatives can be approached by coupling a pre-halogenated phenol (B47542) with a suitable furan-based starting material.

Research into the synthesis of halogenated bi-aryl ethers and related heterocyclic compounds provides a basis for these methods. For instance, the synthesis of halogenated chalcones and flavonols involves the condensation of halogenated acetophenones with halogen-substituted benzaldehydes, demonstrating standard procedures for building complex molecules from halogenated precursors. asianpubs.org The characterization of these compounds relies heavily on spectroscopic data to confirm the position and identity of the halogen substituents. asianpubs.org

The reactivity of the parent furoic acid can be influenced by substituents on the phenoxy ring. While direct enzymatic modification is a potential route for creating diversity, studies on carboxylic acid reductase have shown that the position of substituents on a phenoxy-benzoic acid analogue can dramatically affect enzyme activity, indicating that such modifications are influential. google.com

Table 1: Synthetic Strategies for Halogenated Phenoxy-Furoic Acids

| Strategy | Description | Typical Reagents |

|---|---|---|

| Ullmann Condensation | Coupling of a halogenated phenol with a 4-bromo or 4-chloro-2-furoic acid ester. | Copper catalyst, Base (e.g., K₂CO₃), High-boiling solvent (e.g., DMF, Pyridine) |

| Nucleophilic Aromatic Substitution | Reaction of a phenol with an activated 4-halofuran derivative (e.g., 4-fluoro-2-furoate). | Aprotic polar solvent (e.g., DMSO), Base (e.g., NaH) |

| Precursor Halogenation | Direct halogenation of this compound or its ester. | Electrophilic halogenating agent (e.g., NBS, NCS, Br₂), Lewis acid catalyst |

This table is generated based on established chemical principles for the synthesis of diaryl ethers and halogenated aromatic compounds.

Beyond halogens, other functional groups can be introduced to the phenoxy ring to create further derivatives. A notable example is the incorporation of a methylcarboxamido-phenyl substituent. Based on analogous syntheses, this can be achieved by first creating a 4-(4-aminophenoxy)-2-furoic acid intermediate. This intermediate can then be acylated to introduce the desired group.

A reported synthesis for the analogous compound, 5-(4-methylcarboxamidophenyl)-2-furoic acid, provides a direct template for this transformation. researchgate.net In this type of synthesis, the amino-functionalized precursor is reacted with an acylating agent, such as acetyl chloride or acetic anhydride (B1165640), in the presence of a base to yield the final methylcarboxamido-phenyl derivative. researchgate.net

Table 2: Proposed Synthesis of 4-(4-Methylcarboxamido-phenoxy)-2-furoic Acid

| Step | Reaction | Reagents & Conditions |

|---|---|---|

| 1 | Nitration | Synthesis of a 4-(4-nitrophenoxy)-2-furoic acid intermediate. |

| 2 | Reduction | Reduction of the nitro group to an amine (e.g., using SnCl₂/HCl or H₂/Pd-C). |

| 3 | Acylation | Reaction of the resulting 4-(4-aminophenoxy)-2-furoic acid with acetyl chloride or acetic anhydride in the presence of a base like triethylamine (B128534) (TEA). |

This table outlines a synthetic pathway by analogy to established methods for similar compounds. researchgate.net

Exploration of Halogenated Phenoxy Moieties for Structural Diversity

Design and Synthesis of Conjugates with Biologically Relevant Molecules

Conjugating this compound with biologically relevant molecules like amino acids, peptides, or metal ions creates hybrid structures with novel properties. This approach is a prominent strategy in medicinal chemistry for developing new molecular entities. nih.gov

The carboxylic acid group of this compound is an ideal handle for conjugation with the free amino group of amino acids and peptides, forming a stable amide bond. This conjugation can enhance properties such as cell permeability and solubility. nih.gov

The synthesis of these peptide conjugates is well-established. For example, a new series of 5-(4-methylcarboxamidophenyl)-2-furoic acid derivatives of amino acids and peptides was synthesized using dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and triethylamine (TEA) as a base. researchgate.net This standard liquid-phase peptide synthesis method involves activating the carboxylic acid with DCC, which then readily reacts with the amino acid or peptide ester. Subsequent hydrolysis of the ester yields the final acid conjugate.

Table 3: Examples of Amino Acid Conjugates and Coupling Agents

| Furoic Acid Derivative | Amino Acid/Peptide | Coupling Agent | Base |

|---|---|---|---|

| This compound | Glycine methyl ester | DCC (Dicyclohexylcarbodiimide) | TEA (Triethylamine) |

| 4-(4-Chlorophenoxy)-2-furoic acid | L-Alanine methyl ester | HBTU (Hexafluorophosphate Benzotriazole Tetramethyl Uronium) | DIPEA (Diisopropylethylamine) |

This table provides illustrative examples based on common peptide coupling methodologies. researchgate.net

By analogy with 2-furoic acid and its derivatives, this compound is expected to act as a ligand for various metal ions. The carboxylic acid group and the oxygen atom of the furan (B31954) ring can coordinate with a metal center. Studies on other furoic acid hydrazide ligands have shown the formation of stable complexes with a range of transition metals, including Ti(III), Mn(III), Fe(III), Co(III), Ru(III), and Rh(III), often resulting in octahedral structures. orientjchem.org

Similarly, complexes of 2-furoic acid with Cu(II), Ni(II), Co(II), and Zn(II) have been synthesized and characterized. nih.gov Magnesium(II) has also been shown to form mixed-ligand complexes with 2-furoic acid, resulting in pseudo-octahedral coordination environments. mdpi.com The coordination can lead to monomeric, dimeric, or even polymeric structures, depending on the metal and the reaction conditions. ajol.inforesearchgate.net This coordinating ability suggests that this compound could be used to design novel metal-organic compounds.

Table 4: Metal Complexes Formed with Furoic Acid Ligands (by Analogy)

| Metal Ion | Ligand Example | Observed Geometry | Reference |

|---|---|---|---|

| Mg(II) | 2-Furoic acid | Pseudo-octahedral | mdpi.com |

| Cu(II), Ni(II), Co(II), Zn(II) | 2-Furoic acid | Not specified, binary and ternary complexes formed | nih.gov |

| Fe(III), Co(III), Ru(III) | 5-bromo salicylaldehyde-2-furoic acid hydrazide | Octahedral | orientjchem.org |

| VO(II) | Furoic acid hydrazone | Square pyramidal (dimeric) | ajol.info |

Spectroscopic and Advanced Analytical Characterization of 4 Phenoxy 2 Furoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Specific ¹H NMR spectral data, including chemical shifts (δ), coupling constants (J), and signal multiplicities for 4-Phenoxy-2-furoic acid, are not available in the searched literature.

Carbon Nuclear Magnetic Resonance (¹³C NMR) Analysis

Detailed ¹³C NMR data, including the chemical shifts for the carboxylic acid carbon, furan (B31954) ring carbons, and phenoxy group carbons of this compound, have not been reported in the reviewed sources.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Complete Assignment of Vibrational Modes and Functional Group Analysis

While IR and Raman spectra for the related compound 2-furoic acid have been extensively studied, a complete assignment of vibrational modes for this compound is not available. researchgate.netnih.govwallonie.be This would typically involve identifying characteristic stretching and bending vibrations for the carboxylic acid (O-H, C=O), furan ring (C-O-C, C-H, C=C), and phenoxy (C-O-C, aromatic C-H) functional groups.

Conformational Analysis and Intermolecular Interactions through Vibrational Spectroscopy

Studies on the conformational analysis and intermolecular interactions (such as hydrogen bonding) of this compound using vibrational spectroscopy have not been found. Such an analysis would provide insight into the molecule's three-dimensional structure and its behavior in the solid state or in solution.

Mass Spectrometry (MS) for Accurate Molecular Weight Determination and Fragmentation Pattern Analysis

No experimental mass spectrometry data for this compound, which would confirm its molecular weight and detail its characteristic fragmentation patterns upon ionization, could be located in the searched scientific literature.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification and structural confirmation of chemical compounds by providing highly accurate mass measurements. This technique allows for the determination of the elemental composition of a molecule based on its precise mass-to-charge ratio (m/z). For this compound (Molecular Formula: C₁₁H₈O₄), HRMS can distinguish its exact mass from other isomers or compounds with the same nominal mass.

The analysis, typically performed using techniques like Time-of-Flight (TOF) or Orbitrap mass analyzers, provides mass accuracy in the low parts-per-million (ppm) range, which is crucial for confirming the molecular formula. nih.govquality-assistance.com In a typical HRMS experiment, the calculated exact mass for the neutral molecule and its corresponding ions (e.g., protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻) is compared against the experimentally measured values. For instance, the analysis of a structurally related compound, 5-(4-nitrophenyl)furan-2-carboxylic acid, demonstrated the power of HRMS in confirming its identity by matching the calculated mass for the [M+H]⁺ ion (232.0246) with the experimentally found value (232.0248). mdpi.com A similar approach for this compound would provide definitive evidence of its elemental composition.

Table 1: Illustrative HRMS Data for this compound This table presents the calculated theoretical mass. Experimental values would be obtained from HRMS analysis and are expected to be within a few ppm of the theoretical value.

| Analyte | Molecular Formula | Adduct | Theoretical Exact Mass (m/z) |

| This compound | C₁₁H₈O₄ | [M+H]⁺ | 205.0495 |

| This compound | C₁₁H₈O₄ | [M-H]⁻ | 203.0350 |

| This compound | C₁₁H₈O₄ | [M+Na]⁺ | 227.0315 |

Collision Cross Section (CCS) Measurements for Ion Mobility-Mass Spectrometry (by analogy)

Ion Mobility-Mass Spectrometry (IM-MS) adds another dimension of separation to traditional mass spectrometry, differentiating ions based on their size, shape, and charge in the gas phase. nih.govmdpi.com The resulting parameter, the Collision Cross Section (CCS), is a rotationally averaged value that represents the surface area of the ion as it tumbles through a buffer gas in the instrument. nih.gov CCS values are highly characteristic of a molecule's three-dimensional structure and are largely independent of the specific instrument, making them a valuable descriptor for compound identification, especially for distinguishing between isomers. mdpi.comresearchgate.net

Table 2: Experimental CCS Values for Structurally Analogous Compounds This data is provided by analogy to estimate the potential CCS range for this compound.

| Compound | Adduct Type | Data Source | CCS Value (Ų) | Reference |

| 2-Furoylglycine | [M-H]⁻ | MetCCS | 134.65 |

Electronic Spectroscopy (UV-Vis) for Investigating Electronic Transitions and Optical Properties

Analysis of Absorption and Emission Characteristics (by analogy)

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule, providing insights into its electronic structure. The absorption of UV or visible light promotes electrons from a ground state to a higher energy excited state. The specific wavelengths at which a molecule absorbs light are determined by its chromophores—the parts of the molecule that contain π-bonds and heteroatoms with non-bonding n-electrons.

For this compound, the chromophoric system is composed of the furan ring and the phenyl ring, linked by an ether oxygen. Both aromatic rings contain conjugated π systems capable of undergoing π → π* electronic transitions, which are typically responsible for strong absorption bands in the UV region. The carboxylic acid group on the furan ring and the ether linkage also possess non-bonding electrons (n-electrons), allowing for n → π* transitions, which are generally weaker in intensity. mdpi.com

Table 3: Expected Electronic Transitions for this compound This table is based on the general principles of UV-Vis spectroscopy and data from analogous structures.

| Chromophore System | Electronic Transition | Expected Wavelength Region |

| Furan and Phenyl Rings | π → π | 200-300 nm |

| Carboxylic Carbonyl, Ether Oxygen | n → π | >280 nm (often weak/overlapped) |

Chromatographic and Separation Techniques for Purification and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Mixture Separation

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for the separation, quantification, and purity assessment of non-volatile or thermally sensitive compounds like this compound. Methods developed for the parent compound, 2-furoic acid, are readily adaptable. rsc.orgebi.ac.uk

A common approach involves reversed-phase HPLC, which separates compounds based on their hydrophobicity. sielc.com For this compound, a C18 (octadecylsilyl) stationary phase is typically used. The mobile phase usually consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous component, often acidified with formic acid or phosphoric acid. nih.govresearchgate.net The acid suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention. Detection is most commonly achieved using a UV detector, set to a wavelength where the analyte exhibits strong absorbance, as determined by its UV-Vis spectrum. This technique is highly effective for determining the purity of a synthesized batch of this compound and for quantifying its concentration in various matrices. researchgate.netjales.org

Table 4: Typical HPLC Parameters for the Analysis of this compound (by analogy) Parameters are based on established methods for 2-furoic acid and related compounds.

| Parameter | Typical Condition | Reference |

| Column | Reversed-Phase C18 (e.g., 4.6 mm x 250 mm, 5 µm) | nih.govresearchgate.net |

| Mobile Phase | Acetonitrile / Water with 0.1% Phosphoric or Formic Acid | sielc.comnih.gov |

| Elution Mode | Isocratic or Gradient | jales.org |

| Flow Rate | 0.5 - 1.5 mL/min | |

| Detector | UV-Vis or Photodiode Array (PDA) | ebi.ac.ukresearchgate.net |

| Detection Wavelength | ~250-280 nm (based on chromophore) |

Gas Chromatography (GC) for Volatile Derivatives and Trace Analysis (by analogy)

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. gcms.cz However, carboxylic acids like this compound are generally non-volatile and polar, making them unsuitable for direct GC analysis. Their polarity can lead to poor peak shape and adsorption onto the GC column. libretexts.org Therefore, a derivatization step is required to convert the carboxylic acid into a more volatile and thermally stable derivative.

Common derivatization methods for carboxylic acids include esterification and silylation. gcms.czlibretexts.org

Esterification: The carboxylic acid is converted to an ester, for example, a methyl ester using methanol with an acid catalyst or a pentafluorobenzyl (PFB) ester using pentafluorobenzyl bromide (PFBBr). oup.comscispace.com These esters are significantly more volatile than the parent acid.

Silylation: The active hydrogen of the carboxyl group is replaced with a trimethylsilyl (B98337) (TMS) group using reagents like N,O-Bis(trimethylsilyl)acetamide (BSA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). google.com

Once derivatized, the resulting volatile compound (e.g., methyl 4-phenoxy-2-furoate) can be analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification. nih.govresearchgate.net The separation is typically performed on a low- to mid-polarity capillary column, such as one coated with 5% phenyl polysiloxane (e.g., DB-5 or equivalent). oup.com

Table 5: Illustrative GC Method for a Derivatized this compound This hypothetical method is based on standard practices for GC analysis of derivatized carboxylic acids.

| Parameter | Typical Condition | Reference |

| Derivatization Agent | BSTFA (for silylation) or BF₃-Methanol (for methylation) | libretexts.org |

| Column | DB-5 (30 m x 0.25 mm i.d., 0.25 µm film thickness) | oup.com |

| Carrier Gas | Helium | oup.com |

| Injection Mode | Split/Splitless | |

| Oven Program | Example: Start at 100°C, ramp at 10°C/min to 280°C, hold for 5 min | google.com |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | gcms.czgoogle.com |

Solid Phase Extraction (SPE) for Enhanced Sample Preparation (by analogy)scharlab.com

Solid Phase Extraction (SPE) is a widely utilized sample preparation technique designed to isolate and concentrate analytes from complex matrices while removing interfering substances. phenomenex.comnih.gov This process enhances the quality of the sample prior to analysis by techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), leading to improved accuracy and sensitivity. phenomenex.com While specific, validated SPE methods for this compound are not extensively detailed in published literature, robust protocols can be developed by analogy to structurally similar compounds, such as phenolic acids, phenoxyalkanoic acids (a class of acidic herbicides), and other aromatic carboxylic acids. researchgate.net

The development of an SPE method for an ionizable compound like this compound hinges on the strategic selection of a sorbent and the careful control of pH to manipulate the analyte's retention and elution. thermofisher.comchromatographyonline.com The primary retention mechanisms applicable are reversed-phase and ion exchange.

Sorbent Selection and Retention Mechanism

The choice of sorbent dictates the conditions required for sample loading and elution. For this compound, two primary types of sorbents are suitable, based on its chemical structure which features a carboxylic acid group (ionizable) and significant nonpolar character (furan and phenyl rings).

Reversed-Phase (RP) SPE : This method relies on hydrophobic interactions between the nonpolar regions of the analyte and the nonpolar stationary phase (e.g., C8, C18). To achieve retention on an RP sorbent, the polarity of the analyte must be minimized. For a carboxylic acid like this compound, this is accomplished by adjusting the sample pH to be at least two units below the analyte's pKa. This protonates the carboxylic acid group, rendering the molecule neutral and increasing its hydrophobicity, thereby promoting strong retention on the sorbent. thermofisher.comchromatographyonline.com

Anion Exchange (AE) SPE : This technique leverages electrostatic interactions between a charged analyte and a charged sorbent. To retain this compound, a weak anion exchange (WAX) or strong anion exchange (SAX) sorbent is used. The sample pH is adjusted to be at least two units above the analyte's pKa, which deprotonates the carboxylic acid group, giving it a negative charge. This anionic form is then strongly retained by the positively charged anion exchange sorbent. chromatographyonline.com This approach offers high selectivity for acidic compounds.

The following table summarizes the sorbent selection strategy by analogy.

| Sorbent Type | Common Phases | Retention Mechanism | Required Sample pH Adjustment for Retention |

| Reversed-Phase (RP) | C18, C8, Polymeric (e.g., Polystyrene-divinylbenzene) | Hydrophobic (van der Waals) Interactions | pH < pKa (approx. < 2.0) to neutralize the analyte |

| Anion Exchange (AE) | Weak Anion Exchange (WAX), Strong Anion Exchange (SAX), Mixed-Mode (e.g., Oasis MAX) | Electrostatic Interaction | pH > pKa (approx. > 5.0) to ionize the analyte |

General SPE Protocol

A typical SPE procedure consists of four distinct steps: conditioning, sample loading, washing, and elution. phenomenex.com The table below outlines a generic protocol for extracting this compound using both reversed-phase and anion exchange principles, derived by analogy from established methods for similar acidic compounds. chromatographyonline.com

| Step | Reversed-Phase (RP) Protocol | Anion Exchange (AE) Protocol (WAX) | Purpose |

| 1. Conditioning | 1. Pass 1-2 bed volumes of Methanol through the cartridge. | 1. Pass 1-2 bed volumes of Methanol through the cartridge. | To activate the sorbent's functional groups and remove impurities. phenomenex.com |

| 2. Equilibration | 2. Pass 1-2 bed volumes of water (pH adjusted to <2 with Formic Acid). | 2. Pass 1-2 bed volumes of water (pH adjusted to >5, e.g., with Ammonium Hydroxide). | To create a sorbent environment similar to the prepared sample, ensuring reproducible retention. |

| 3. Sample Loading | Load pre-treated sample (pH adjusted to <2) at a slow, controlled flow rate. | Load pre-treated sample (pH adjusted to >5) at a slow, controlled flow rate. | To retain the analyte of interest on the sorbent. |

| 4. Washing | Pass 1-2 bed volumes of a weak solvent (e.g., 5-10% Methanol in water, pH <2). | Pass 1-2 bed volumes of water or a weak organic solvent (e.g., Methanol). | To remove weakly bound, undesired matrix components. thermofisher.com |

| 5. Elution | Elute with 1-2 bed volumes of a strong, nonpolar solvent (e.g., Methanol or Acetonitrile). | Elute with 1-2 bed volumes of an acidic solvent (e.g., Methanol with 2-5% Formic Acid). | To disrupt the retention mechanism and recover the purified analyte. thermofisher.comchromatographyonline.com |

For subsequent analysis by GC, which requires volatile analytes, a derivatization step to esterify the carboxylic acid group may be necessary. This can be performed after elution or, in some advanced methods, directly on the SPE cartridge in a process known as solid-phase analytical derivatization (SPAD). researchgate.net

Computational and Theoretical Investigations of 4 Phenoxy 2 Furoic Acid

Quantum Chemical Calculations for Molecular Structure and Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from a theoretical standpoint. These methods could provide significant insights into the geometry and electronic nature of 4-Phenoxy-2-furoic acid.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a powerful and widely used computational method for predicting molecular structures and electronic properties. For this compound, a DFT approach, likely utilizing a functional such as B3LYP in conjunction with a suitable basis set (e.g., 6-311++G(d,p)), would be the standard for geometry optimization. This process would yield the lowest energy arrangement of the atoms in three-dimensional space.

Following optimization, a variety of electronic properties could be calculated. These would include:

Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand the molecule's reactivity and electronic transition characteristics.

Electron Density and Electrostatic Potential: Mapping these properties onto the molecular surface would reveal the distribution of charge and identify regions susceptible to electrophilic or nucleophilic attack.

Spectroscopic Properties: Theoretical predictions of IR, Raman, and NMR spectra could be made to aid in the experimental characterization of the compound.

A hypothetical data table for optimized geometric parameters that could be generated from such a study is presented below.

Table 1: Hypothetical DFT-Calculated Geometric Parameters for this compound (Note: This data is illustrative and not based on actual experimental or computational results.)

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C=O (carboxyl) | 1.22 Å |

| Bond Length | C-O (carboxyl) | 1.35 Å |

| Bond Length | O-H (carboxyl) | 0.97 Å |

| Bond Length | C-O (ether) | 1.38 Å |

| Bond Angle | O=C-O (carboxyl) | 123° |

| Dihedral Angle | C(furan)-C(carboxyl)-O-H | ~180° (trans) or ~0° (cis) |

Ab Initio Calculations for Accurate Molecular Property Predictions

Ab initio methods, which are based on first principles without the use of empirical parameters, offer a pathway to very high accuracy, albeit at a greater computational cost than DFT. Methods like Møller-Plesset perturbation theory (e.g., MP2) or Coupled Cluster (e.g., CCSD(T)) could be employed to refine the geometry and calculate molecular properties with a higher degree of confidence. These methods are particularly valuable for benchmarking the results obtained from more computationally efficient DFT calculations and for investigating systems where electron correlation effects are especially important.

Detailed Conformational Landscape Analysis and Energy Minima Identification

The flexibility of the ether linkage and the rotation of the carboxylic acid group in this compound suggest a complex conformational landscape.

Identification of Stable Conformers and Rotamers

A systematic conformational search would be necessary to identify all significant low-energy structures (conformers and rotamers). This typically involves scanning the potential energy surface by systematically rotating the key dihedral angles, such as the C-O-C-C angle of the phenoxy group and the O=C-C-O angle of the carboxyl group. Each identified minimum would represent a stable conformer.

Analysis of Intramolecular Interactions, such as Hydrogen Bonding

Table 2: Hypothetical Conformational Analysis of this compound (Note: This data is illustrative and not based on actual experimental or computational results.)

| Conformer | Key Dihedral Angles | Relative Energy (kcal/mol) | Intramolecular H-Bond |

|---|---|---|---|

| A | Dihedral 1: 0°, Dihedral 2: 180° | 0.00 | Yes (COOH to ether O) |

| B | Dihedral 1: 90°, Dihedral 2: 180° | 2.5 | No |

| C | Dihedral 1: 180°, Dihedral 2: 180° | 1.8 | No |

Molecular Modeling and Dynamics Simulations

Molecular dynamics (MD) simulations could provide insights into the behavior of this compound over time, accounting for temperature and, potentially, a solvent environment. An MD simulation would require the development of a force field with parameters specifically tuned for this molecule, which could be derived from the aforementioned quantum chemical calculations. These simulations could reveal the dynamic equilibrium between different conformers, the flexibility of the molecule, and its interactions with surrounding molecules, offering a more complete picture of its behavior than static quantum chemical calculations alone.

Prediction of Molecular Interactions with Biological Targets and Receptors

The prediction of molecular interactions between a ligand like this compound and biological macromolecules is a cornerstone of computational drug discovery. These predictions are typically achieved through molecular docking simulations, a method that calculates the preferred orientation and binding affinity of one molecule to a second when bound to each other to form a stable complex. mdpi.comresearchgate.net For this compound, several structural features are key to its potential interactions.

The furoic acid moiety itself can participate in significant electrostatic interactions. bu.edu The carboxylic acid group is a strong hydrogen bond donor and acceptor, allowing it to form key interactions with amino acid residues such as arginine, lysine, or histidine in a receptor's active site. The furan (B31954) ring, an aromatic heterocycle, can engage in π-π stacking or π-cation interactions with aromatic or charged residues of a protein target. mdpi.com Furthermore, the ether oxygen of the phenoxy group can act as a hydrogen bond acceptor.

Computational studies on similar furan-containing molecules have demonstrated their potential to inhibit various enzymes. For instance, furoic acid-linked phthalocyanines have been investigated as inhibitors of cholinesterases and tyrosinase, with docking studies elucidating their binding modes within the enzyme active sites. researchgate.net Similarly, derivatives of 5-nitro-2-furoic acid have been modeled to understand their interactions with targets like azoreductase, where π-stacking interactions with tyrosine residues were identified as crucial for binding. mdpi.com A hypothetical docking study of this compound into a target protein would likely reveal a combination of these interactions, as summarized in the table below.

| Molecular Feature of this compound | Potential Interaction Type | Potential Interacting Amino Acid Residues |

| Carboxylic Acid (-COOH) | Hydrogen Bonding, Ionic Interactions | Arg, Lys, His, Ser, Thr |

| Furan Ring | π-π Stacking, Hydrophobic Interactions | Phe, Tyr, Trp, His |

| Phenoxy Group (Aromatic Ring) | π-π Stacking, Hydrophobic Interactions | Phe, Tyr, Trp, His |

| Ether Oxygen (-O-) | Hydrogen Bond Acceptor | Ser, Thr, Asn, Gln |

Simulation of Reaction Pathways and Identification of Transition States

Computational chemistry provides powerful tools for mapping the potential reaction pathways of a molecule and identifying the high-energy transition states that govern reaction rates. Density Functional Theory (DFT) is a widely used quantum mechanical method for this purpose, as it can accurately calculate the potential energy surface of a reaction. acs.org

For this compound, theoretical simulations could explore various transformations, such as decarboxylation, electrophilic substitution on either aromatic ring, or cleavage of the ether bond. A typical simulation involves proposing a reaction coordinate—a geometric parameter that changes during the reaction—and calculating the energy at each point along this path. The highest point on this path corresponds to the transition state (TS).

For example, the thermal decomposition (pyrolysis) of phenoxy-containing compounds has been studied using DFT to elucidate the kinetics and mechanisms of gas-phase elimination reactions. acs.org Similarly, DFT calculations have been used to determine the transition state barriers for reactions involving radical intermediates. acs.org Simulating a reaction pathway for this compound would involve:

Geometry Optimization: Calculating the lowest energy structure for the reactant(s) and product(s).

Transition State Search: Locating the saddle point on the potential energy surface between reactants and products.

Frequency Calculation: Confirming the nature of the stationary points. A transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

These simulations provide critical insights into reaction mechanisms and can predict the feasibility of a proposed synthetic route or decomposition pathway under specific conditions. escholarship.org

Structure-Reactivity and Structure-Property Relationship Predictions

Theoretical Prediction of Nuclear Magnetic Resonance Chemical Shifts and Other Spectroscopic Parameters

Theoretical methods are routinely used to predict spectroscopic parameters, providing a powerful complement to experimental characterization. Nuclear Magnetic Resonance (NMR) chemical shifts are particularly amenable to prediction using quantum chemical calculations. The Gauge-Independent Atomic Orbital (GIAO) method, typically employed within a DFT framework, is a robust approach for calculating the magnetic shielding tensors of nuclei, from which chemical shifts are derived. researchgate.networldscientific.com

The accuracy of these predictions depends on the chosen level of theory (e.g., B3LYP functional) and the basis set (e.g., 6-311++G**). worldscientific.com Furthermore, for flexible molecules, it is often necessary to calculate shifts for multiple low-energy conformations and then average them, as this better represents the state of the molecule in solution. nih.gov

A theoretical calculation for this compound would yield predicted ¹H and ¹³C chemical shifts. The phenoxy substituent at the 4-position of the furan ring would be expected to influence the chemical shifts of the furan protons and carbons compared to the parent 2-furoic acid. rsc.org The table below presents hypothetical predicted ¹³C NMR chemical shifts for this compound, benchmarked against experimental data for 2-furoic acid.

| Carbon Atom | Experimental ¹³C Shift (ppm) for 2-Furoic Acid spectrabase.com | Hypothetical Predicted ¹³C Shift (ppm) for this compound | Predicted Change due to Phenoxy Group |

| C2 (Carboxyl) | 159.8 | ~160 | Minimal change |

| C2 (Furan) | 145.4 | ~146 | Slight downfield shift |

| C3 (Furan) | 112.5 | ~110 | Upfield shift |

| C4 (Furan) | 118.2 | ~150 | Significant downfield shift |

| C5 (Furan) | 147.4 | ~125 | Significant upfield shift |

Note: The hypothetical values are illustrative, representing the expected trends from a DFT/GIAO calculation. The large predicted shifts for C4 and C5 are due to the direct attachment of the electron-donating phenoxy group.

Analysis of Atomic Charges, Bond Orders, and Intermolecular Charge Transfer

To understand the electronic structure and reactivity of this compound, computational methods can be used to analyze the distribution of electrons within the molecule. Natural Bond Orbital (NBO) analysis is a common technique performed after a DFT calculation to provide insights into atomic charges, bond orders, and charge transfer interactions. worldscientific.com

The analysis of this compound would reveal a complex electronic landscape:

Atomic Charges: The oxygen atoms of the carboxylic acid and the ether linkage would possess significant negative partial charges due to their high electronegativity. The carbonyl carbon and the acidic proton would be highly positive. The carbon atom C4, bonded to the phenoxy group, would also have its charge significantly influenced by the ether oxygen.

Bond Orders: NBO analysis can calculate the order of the bonds, confirming the aromatic character (intermediate between single and double bonds) of the furan and phenyl rings.

Intermolecular Charge Transfer: The analysis can quantify stabilizing interactions, such as the delocalization of electron density from the lone pairs of the ether oxygen into the antibonding orbitals of the furan ring (n → π* interaction). This charge transfer is fundamental to understanding the electronic communication between the phenoxy and furoic acid moieties.

These electronic parameters are crucial for predicting reactivity. For instance, sites with large negative charges are susceptible to electrophilic attack, while positively charged sites are targets for nucleophiles.

Examination of Topological Properties of the Furan Ring, utilizing Methods such as Atoms in Molecules (AIM) Theory

The Quantum Theory of Atoms in Molecules (AIM) provides a rigorous method for analyzing chemical structures based on the topology of the electron density, ρ(r). By examining the gradient of the electron density, AIM partitions a molecule into atomic basins and characterizes the chemical bonds and non-covalent interactions based on the properties at specific points called bond critical points (BCPs).

An AIM analysis of the furan ring in this compound would allow for a detailed examination of its aromaticity and the nature of its chemical bonds. Key parameters at the BCP for each bond (e.g., C-C, C-O) within the ring would be calculated:

Electron Density (ρ(r) bcp): Higher values indicate a greater accumulation of charge, typical of covalent bonds. The value can be correlated with bond order.

Laplacian of the Electron Density (∇²ρ(r) bcp): The sign of the Laplacian indicates the nature of the interaction. Negative values are characteristic of shared-shell (covalent) interactions, while positive values indicate closed-shell interactions (like ionic bonds or van der Waals forces).

Ellipticity (ε): This measures the deviation of the electron density from cylindrical symmetry around the bond axis and is an indicator of the π-character of a bond. Higher ellipticity in the furan ring bonds would provide a quantitative measure of its aromatic character.

This method could precisely characterize the electronic perturbation on the furan ring caused by the phenoxy substituent at the C4 position.

Prediction of Key Molecular Descriptors for Understanding Theoretical Behavior (e.g., TPSA, LogP)

Molecular descriptors are numerical values that encode information about the chemical structure of a molecule. They are widely used in quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) studies to predict the behavior and properties of compounds. Two of the most important descriptors for predicting pharmacokinetic properties (like absorption and membrane permeability) are the Topological Polar Surface Area (TPSA) and the logarithm of the partition coefficient (LogP).

Topological Polar Surface Area (TPSA) is defined as the surface sum over all polar atoms (usually oxygen and nitrogen) in a molecule. nih.gov It is a good predictor of passive molecular transport through membranes. nih.gov

LogP is a measure of a molecule's lipophilicity (oil/water solubility). It is the logarithm of the ratio of the concentrations of a solute in a two-phase system consisting of a nonpolar solvent (like n-octanol) and water.

These descriptors can be accurately predicted using computational algorithms. For this compound, the addition of the phenoxy group to the 2-furoic acid core would be expected to significantly increase lipophilicity (higher LogP) while the TPSA would remain identical to that of 2-furoic acid, as the added phenoxy group contains no additional polar atoms (N or O).

| Compound | Predicted LogP | Predicted TPSA (Ų) | Reference |

| 2-Furoic Acid | 0.5 | 50.4 | nih.gov |

| 5-{[4-(Methoxycarbonyl)phenoxy]methyl}furan-2-carboxylic acid | 2.2 | 86.0 | nih.gov |

| This compound (Predicted) | ~2.5 - 3.0 | 50.4 | N/A |

Note: The LogP for the related but more polar methoxycarbonyl derivative is 2.2. nih.gov The direct addition of a phenoxy group to 2-furoic acid would likely result in a higher LogP. The TPSA is predicted to be identical to the parent 2-furoic acid because the ether oxygen in a phenyl ether is not considered polar in the standard TPSA calculation methodology.

Biological and Pharmacological Research Perspectives on 4 Phenoxy 2 Furoic Acid Mechanistic Focus

Investigation of Molecular Mechanisms of Action

While direct experimental studies on the molecular mechanisms of 4-phenoxy-2-furoic acid are limited, its structural features—a furoic acid core and a phenoxy group—allow for informed hypotheses based on the activities of related compounds. The furan (B31954) ring can participate in various interactions with biological molecules, and the phenoxy group can influence properties like lipophilicity and binding capabilities.

Based on research into structurally analogous molecules, this compound is hypothesized to interact with enzymes crucial to metabolic processes. Furoic acid derivatives and compounds with phenoxy moieties have shown affinity for several key enzymes.

Acetyl-CoA Carboxylase (ACC): Compounds featuring a 4-phenoxy-phenyl structure have been identified as inhibitors of acetyl-CoA carboxylase (ACC). nih.gov ACC is a critical enzyme in the synthesis of fatty acids, catalyzing the formation of malonyl-CoA. nih.gov The inhibition of ACC disrupts energy metabolism and can lead to cellular damage. nih.gov For instance, the 4-phenoxy-phenyl isoxazole (B147169) derivative, compound 6a , showed moderate inhibitory potency against the ACC1 isoform. nih.gov